molecular formula C11H17IN4 B12636234 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole CAS No. 919097-89-5

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole

Cat. No.: B12636234
CAS No.: 919097-89-5
M. Wt: 332.18 g/mol
InChI Key: CQMOKDREEAAVLF-UHFFFAOYSA-N
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Description

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole is a chemical compound designed for research purposes. Tetrazoles are five-membered aromatic heterocycles consisting of one carbon and four nitrogen atoms . The tetrazole functional group is a well-known bioisostere for carboxylic acids and amide bonds, making it highly valuable in medicinal chemistry and drug design . This characteristic can improve metabolic stability and alter the physicochemical properties of lead compounds . The iodine atom at the 5-position provides a versatile handle for further synthetic manipulation, allowing researchers to employ this molecule as a key building block in metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to create more complex chemical architectures . The bulky, lipophilic decahydronaphthalene (decalin) moiety contributes significant steric bulk and can influence the compound's overall lipophilicity and potential to interact with hydrophobic pockets in biological systems. Researchers may explore the applications of this specific tetrazole derivative in various fields, including but not limited to: the development of new pharmaceutical agents, as ligands in coordination chemistry and catalysis, and as a precursor in the synthesis of energetic materials . This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919097-89-5

Molecular Formula

C11H17IN4

Molecular Weight

332.18 g/mol

IUPAC Name

1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-5-iodotetrazole

InChI

InChI=1S/C11H17IN4/c12-11-13-14-15-16(11)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2

InChI Key

CQMOKDREEAAVLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2N3C(=NN=N3)I

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Method

A one-pot synthesis method involves mixing decahydronaphthalene derivatives with sodium azide and a suitable carbonyl compound under controlled conditions:

Procedure:

  • Combine decahydronaphthalene derivative (1 equivalent), sodium azide (2 equivalents), and a carbonyl compound (e.g., an aldehyde or ketone) in a solvent like acetonitrile.

  • Heat the mixture at 80°C for 5–6 hours while monitoring the reaction via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice water, filter the precipitate, wash with water, and dry under vacuum.

Yield: Typically ranges from moderate to good yields (50%-80%).

Ugi Reaction Method

The Ugi reaction offers another efficient route to synthesize 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole:

Procedure:

  • Mix decahydronaphthalene amine (1 equivalent), an isocyanide (1 equivalent), and sodium azide (2 equivalents) in a solvent like methanol.

  • Stir at room temperature for several hours or until completion as monitored by TLC.

  • Isolate the product through filtration and purification techniques such as column chromatography.

Yield: Yields can vary significantly but often achieve high efficiency (70%-90%).

Method Reaction Type Yield (%) Complexity Level
One-Pot Synthesis Multi-component 50%-80% Low
Ugi Reaction Multicomponent 70%-90% Medium

Recent studies have shown that modifications in reaction conditions, such as temperature and solvent choice, significantly impact yield and purity. For instance, using polar aprotic solvents tends to enhance reactivity and product formation rates.

Additionally, computational studies have provided insights into the molecular docking properties of synthesized tetrazoles, suggesting promising biological activities against various targets, including cancer cells.

The preparation methods for synthesizing this compound showcase a range of efficient synthetic strategies that cater to different laboratory setups and scales. The one-pot multi-component reactions and Ugi reactions stand out due to their operational simplicity and high yields. Continued research into optimizing these methods will further enhance their applicability in pharmaceutical development.

Chemical Reactions Analysis

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tetrazole ring.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new ring structures. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. .

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development
The compound is being investigated as a potential pharmacophore in drug design, particularly for its interactions with biological targets. The tetrazole ring and iodine substitution are crucial for binding to specific enzymes and receptors, which may lead to the development of new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of tetrazoles exhibit significant cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of several tetrazole derivatives against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The results indicated that certain derivatives demonstrated promising anticancer activity with lower IC50 values compared to standard treatments .

Materials Science

Novel Material Development
The unique structure of 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole positions it as a candidate for creating materials with specific electronic or optical properties. Its application in developing advanced materials could lead to innovations in electronics and photonics.

Biological Studies

Enzyme and Receptor Interaction
Research has focused on the interactions of this compound with various enzymes and receptors to elucidate its biological activity. The iodine atom's presence and the tetrazole ring's ability to form hydrogen bonds enhance its binding affinity, potentially leading to the modulation of metabolic pathways.

Case Study: Antimicrobial Properties
A study assessing the antimicrobial activity of tetrazole derivatives revealed that certain compounds exhibited significant efficacy against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential applications in developing new antibiotics .

Industrial Applications

Synthesis Intermediates
In industrial chemistry, this compound can serve as an intermediate in synthesizing more complex molecules. Its role as a building block in organic synthesis can facilitate the production of diverse chemical entities used in pharmaceuticals and agrochemicals.

Data Tables

Application Area Description Key Findings/Case Studies
Medicinal ChemistryInvestigated as a pharmacophore for drug designSignificant cytotoxicity against A431 and HCT116 cell lines
Materials SciencePotential for novel material developmentUnique electronic/optical properties being explored
Biological StudiesInteraction with enzymes/receptorsAntimicrobial efficacy against MRSA and K. pneumoniae
Industrial ApplicationsUsed as an intermediate in complex molecule synthesisFacilitates diverse chemical synthesis

Mechanism of Action

The mechanism of action of 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation .

Comparison with Similar Compounds

Data Table: Comparative Properties of Tetrazole Derivatives

Compound Name Substituent (1-position) Substituent (5-position) Melting Point (°C) Solubility (Polar Solvents) Key Applications
1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole Decalin Iodo N/A* Low Pharmaceuticals, Ligands
1-(4’-Iodophenyl)-5-methyl-1H-tetrazole 4’-Iodophenyl Methyl 145–147 Moderate Synthetic intermediate
5-Azido-1H-tetrazole H Azido 90–92 (decomp.) High Energetic materials
5-Arylamino-1H-tetrazole H Arylamino 120–180 Moderate Drug candidates

*Data inferred from analogs; experimental values require further study.

Biological Activity

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole is a synthetic compound that combines a decahydronaphthalene moiety with a tetrazole ring, substituted with an iodine atom. This unique structure contributes to its potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.

Molecular Characteristics:

  • CAS No.: 919097-89-5
  • Molecular Formula: C11H17IN4
  • Molecular Weight: 332.18 g/mol
  • IUPAC Name: 1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-5-iodotetrazole
  • InChI Key: CQMOKDREEAAVLF-UHFFFAOYSA-N
PropertyValue
CAS No.919097-89-5
Molecular FormulaC11H17IN4
Molecular Weight332.18 g/mol
IUPAC Name1-(Decahydronaphthalen-1-yl)-5-iodotetrazole

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include preparing decahydronaphthalene derivatives, followed by the introduction of the tetrazole ring and subsequent iodination. The synthesis often requires specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The iodine atom and the tetrazole ring are crucial for binding to these targets, potentially modulating their activity through mechanisms involving signal transduction and metabolic processes.

Biological Activity

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:

Antimicrobial Activity:
Studies have shown that tetrazole compounds can possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains using methods such as the disc diffusion technique. Compounds similar to this compound have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties:
Recent studies have also explored the anticancer potential of tetrazole derivatives. For example, certain synthesized tetrazoles showed cytotoxic effects on cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer). The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Effects:
Tetrazole compounds have been noted for their anti-inflammatory properties as well. Research has indicated that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of tetrazole derivatives:

  • Antimicrobial Efficacy:
    A study evaluated a series of tetrazole compounds for their antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results showed that specific substitutions on the tetrazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .
  • Cytotoxicity Screening:
    In another study, a new series of tetrazoles was synthesized and screened for cytotoxicity against various cancer cell lines. One compound demonstrated superior activity compared to traditional chemotherapeutics, indicating its potential as a lead compound for further development .
  • Molecular Docking Studies:
    Molecular docking simulations have been employed to predict the binding affinities of tetrazoles to specific protein targets. These studies provide insights into how structural modifications can enhance biological activity .

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